Sivelestat vs. Alvelestat (AZD9668): Differentiated Potency and Selectivity Profile
Sivelestat demonstrates a Ki of 200 nM against human neutrophil elastase (HNE), whereas Alvelestat (AZD9668), a newer oral NE inhibitor, exhibits a significantly lower Ki of 9.4 nM . While Alvelestat's higher potency might suggest superiority, sivelestat's selectivity profile is distinct. Sivelestat shows minimal inhibition (IC50 > 100 µM) of a broad panel of serine proteases including trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G . Alvelestat is reported to be at least 600-fold selective over other serine proteases , a figure that is not directly comparable to the absolute IC50 thresholds reported for sivelestat. This difference in selectivity data presentation underscores that the two compounds cannot be considered interchangeable based on potency alone; the specific off-target profile and the context of the assay must be considered for a given research or clinical application.
| Evidence Dimension | Inhibitory Constant (Ki) against Human Neutrophil Elastase |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | Alvelestat (AZD9668) Ki = 9.4 nM |
| Quantified Difference | Alvelestat is ~21-fold more potent (lower Ki) |
| Conditions | In vitro enzyme inhibition assay using purified human neutrophil elastase |
Why This Matters
Procurement decisions cannot be made on potency alone; the distinct selectivity fingerprint and clinical experience with sivelestat's specific inhibition profile are critical for experimental reproducibility and safety in translational models.
